![molecular formula C14H25N3O B2668011 N-(tert-butyl)-5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide CAS No. 2201321-86-8](/img/structure/B2668011.png)
N-(tert-butyl)-5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with the pyrrole moiety, such as N-Boc-2,3-dihydro-1H-pyrrole and N-Boc-2,5-dihydro-1H-pyrrole , are commonly used in organic synthesis. They often serve as building blocks for more complex molecules .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the structure of tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-4,5-dihydro-1H-pyrrole-1-carboxylate was confirmed using 1H-NMR and 13C-NMR .Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions. For example, N-Boc-pyrrole undergoes Diels–Alder reaction with enantiomerically pure allene-1,3-dicarboxylates to form endo-adducts .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the density, boiling point, and refractive index of N-Boc-2,3-dihydro-1H-pyrrole were determined to be 0.980 g/mL at 25 °C, 208 °C, and n20/D 1.468, respectively .Applications De Recherche Scientifique
Asymmetric Synthesis of Pyrrolidines : A study by Chung et al. (2005) focused on the asymmetric synthesis of disubstituted pyrrolidines using a nitrile anion cyclization strategy. This method achieved high yields and enantiomeric excess, proving useful for the efficient synthesis of chiral pyrrolidine derivatives, which are significant in medicinal chemistry (Chung et al., 2005).
Continuous Flow Synthesis of Pyrrole Derivatives : Research by Herath and Cosford (2010) described a one-step, continuous flow synthesis method for pyrrole-3-carboxylic acids, leveraging the HBr byproduct in the Hantzsch reaction for in situ hydrolysis. This innovative approach is relevant for the efficient and environmentally friendly synthesis of complex molecules, including CB1 inverse agonists (Herath & Cosford, 2010).
Development of Aromatic Polyamides : Yang et al. (1999) synthesized aromatic polyamides based on bis(ether‐carboxylic acid) or a dietheramine derived from tert‐butylhydroquinone. These polyamides displayed excellent solubility and thermal stability, important for applications in high-performance materials (Yang, Hsiao, & Yang, 1999).
Lithiation of Pyridine Derivatives : Smith et al. (2013) explored the lithiation of various N-(pyridin-3-ylmethyl) derivatives, revealing insights into the regioselectivity of lithiation reactions. This research is significant for the synthesis of substituted pyridines, which are prevalent in pharmaceuticals and agrochemicals (Smith, El‐Hiti, Alshammari, & Fekri, 2013).
Antibacterial Activity of Pyrrole Derivatives : Dyatkina et al. (2002) investigated a series of pyrrole tetraamides, demonstrating that their strong antibacterial activity is linked to their DNA binding affinity. This research contributes to the development of novel antimicrobial agents, particularly against drug-resistant strains (Dyatkina et al., 2002).
Cannabinoid Receptor Ligands : Silvestri et al. (2010) synthesized a series of N-alkyl 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides, evaluating them as ligands for the hCB1 receptor. This research is crucial for understanding the pharmacological modulation of the endocannabinoid system (Silvestri et al., 2010).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-tert-butyl-2-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O/c1-14(2,3)15-13(18)17-8-10-6-16(12-4-5-12)7-11(10)9-17/h10-12H,4-9H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWVWFGJJYASDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CC2CN(CC2C1)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

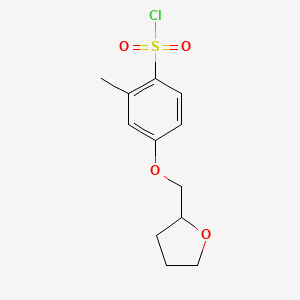
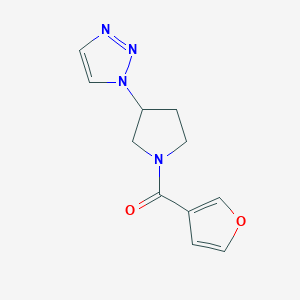
![2-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiazole-4-carboxamide](/img/structure/B2667931.png)
![Methyl 2-[2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2667932.png)
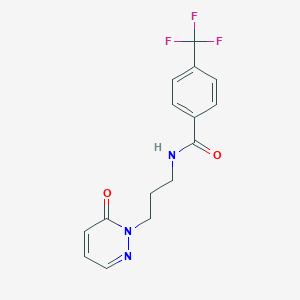
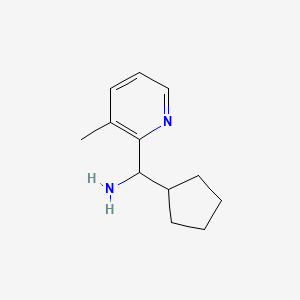


![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2667938.png)
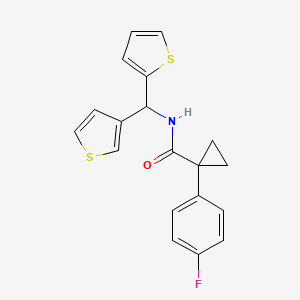
![5-Bromo-2-[(4-bromobenzyl)oxy]benzoic acid](/img/structure/B2667944.png)
![5-[(4-Fluorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2667949.png)

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2667951.png)